Home > Products > Screening Compounds P38568 > Biotin, A-methyl-
Biotin, A-methyl- - 93886-72-7

Biotin, A-methyl-

Catalog Number: EVT-14497881
CAS Number: 93886-72-7
Molecular Formula: C17H17N3O7S
Molecular Weight: 407.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Biotin, A-methyl-, commonly referred to simply as biotin, is a water-soluble vitamin that plays a crucial role in various metabolic processes in living organisms. It is classified as a member of the B-complex vitamins and is essential for the proper functioning of several enzymes involved in metabolism, particularly those related to fatty acid synthesis, amino acid metabolism, and gluconeogenesis. Biotin is often found in dietary supplements and multivitamins due to its importance in maintaining cellular functions and health.

Classification

Biotin is classified as a heterocyclic compound containing a fused ureido ring and a tetrahydrothiophene ring. The chemical structure includes a valeric acid side chain, making it distinct among the B vitamins. It serves as a coenzyme for five carboxylase enzymes critical for metabolic pathways .

Synthesis Analysis

Methods

The biosynthesis of biotin occurs primarily in bacteria, fungi, and plants but not in mammals. In bacteria such as Escherichia coli, biotin synthesis involves two main stages:

  1. Pimelate Moiety Generation: This stage involves the formation of pimelic acid through modified fatty acid synthesis pathways.
  2. Formation of Biotin Structure: The pimelate moiety contributes to the ring structure of biotin along with contributions from L-alanine and other precursors .

Technical Details

The biosynthetic pathway requires multiple enzymes and consumes significant energy (up to 19 molecules of adenosine triphosphate) to produce one molecule of biotin. Key enzymes include BioF, BioA, BioD, and BioB, which facilitate the sequential reactions leading to biotin's complete structure .

Molecular Structure Analysis

Structure

The molecular formula for biotin is C_{10}H_{16}N_{2}O_{3}S. Its structure features:

  • A tetrahydroimidizalone ring
  • A tetrahydrothiophene ring
  • A valeric acid side chain

These components are crucial for its function as a coenzyme .

Data

  • Molecular Weight: Approximately 244.31 g/mol
  • Chemical Structure: The presence of sulfur in the tetrahydrothiophene ring is significant for its biochemical activity .
Chemical Reactions Analysis

Reactions

Biotin acts primarily as a cofactor for carboxylases that catalyze carboxylation reactions. The typical reaction mechanism includes:

  1. Carboxylation: The binding of bicarbonate to the biotin moiety.
  2. Transfer: The carboxyl group is then transferred to an acceptor molecule (e.g., pyruvate or acetyl-CoA) during metabolic processes.

These reactions are vital for gluconeogenesis and fatty acid biosynthesis .

Technical Details

The attachment of biotin to enzymes occurs via an amide bond formed between the carboxyl group of biotin and the ε-amino group of lysine residues on the target enzyme. This process is catalyzed by holocarboxylase synthetase or biotin protein ligase .

Mechanism of Action

Process

Biotin functions by enabling carboxylation reactions critical for energy metabolism. It facilitates the transfer of carbon dioxide to substrates in various metabolic pathways:

  • Gluconeogenesis: Conversion of non-carbohydrate substrates into glucose.
  • Fatty Acid Synthesis: Formation of fatty acids from acetyl-CoA.
  • Amino Acid Metabolism: Involvement in branched-chain amino acid catabolism.

The mechanism underscores its role as a coenzyme necessary for proper enzyme function .

Data

Research indicates that biotin deficiency can lead to various metabolic disorders, emphasizing its essential role in maintaining metabolic health .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in water; insoluble in organic solvents
  • Melting Point: Approximately 232 °C (450 °F)

Chemical Properties

  • Stability: Biotin is stable under normal conditions but can degrade under extreme pH or temperature conditions.
  • Reactivity: Biotin can participate in various biochemical reactions due to its functional groups, particularly its ability to form covalent bonds with proteins .
Applications

Scientific Uses

Biotin has numerous applications in scientific research and clinical settings:

  • Nutritional Supplementation: Used to prevent or treat biotin deficiency.
  • Molecular Biology: Commonly utilized in techniques such as Western blotting and enzyme-linked immunosorbent assays (ELISA) due to its ability to bind specifically to streptavidin or avidin.
  • Cosmetic Industry: Included in products aimed at improving hair and nail health due to its perceived benefits .
Biosynthesis and Enzymatic Pathways of Biotin Analogs

Evolutionary Divergence in Biotin Biosynthetic Pathways

Biotin biosynthesis exhibits remarkable evolutionary divergence across bacterial lineages, particularly in the initial steps of pimelate moiety synthesis. Three primary pathways have been characterized:

  • BioC-BioH Methylation Pathway (Escherichia coli): This pathway utilizes a "methylation deception" strategy where the methyltransferase BioC catalyzes S-adenosyl-L-methionine (SAM)-dependent methylation of malonyl-ACP. This converts the carboxylate to a methyl ester, enabling elongation via fatty acid synthesis enzymes. After two elongation cycles forming pimeloyl-ACP methyl ester, the esterase BioH demethylates the compound to yield pimeloyl-ACP [1] [7].

  • BioI-BioW Pathway (Bacillus subtilis): This cytochrome P450-dependent pathway employs BioI to oxidatively cleave long-chain acyl-ACPs into pimelic acid precursors. The ligase BioW then activates pimelate to pimeloyl-CoA, a substrate distinct from the ACP-bound intermediates in E. coli [1] [4].

  • BioZ Pathway (α-Proteobacteria): Representing a third evolutionary strategy, BioZ acts as a specialized β-ketoacyl-ACP synthase III (KAS III). It condenses glutaryl-CoA (or glutaryl-ACP) with malonyl-ACP to form 5'-keto-pimeloyl-ACP, bypassing both methylation and oxidative cleavage mechanisms. This pathway demonstrates the recruitment of fatty acid enzymes into biotin biosynthesis [4].

Table 1: Evolutionary Diversity in Pimeloyl Precursor Synthesis

Organism GroupKey EnzymesInitial SubstratePimelate ProductCatalytic Strategy
Escherichia coliBioC (methyltransferase), BioH (esterase)Malonyl-ACPPimeloyl-ACPMethylation/deception & demethylation
Bacillus subtilisBioI (P450 monooxygenase), BioW (ligase)Long-chain acyl-ACPPimeloyl-CoAOxidative cleavage & activation
α-ProteobacteriaBioZ (KAS III homolog)Glutaryl-CoA + Malonyl-ACP5'-keto-pimeloyl-ACPCondensation bypass

These pathways converge at pimeloyl-ACP/CoA, feeding into the conserved bicyclic ring assembly pathway mediated by BioF, BioA, BioD, and BioB enzymes [1] [7] [10].

Enzymatic Mechanisms for Methylation in Biotin Derivatives

Methylation plays critical and diverse roles in biotin biosynthesis and analog formation:

  • BioC Methyltransferase Mechanism:
  • Catalyzes SAM-dependent methyl esterification of malonyl-ACP.
  • The methyl group masks the carboxylate charge, converting malonyl-ACP into a structural mimic of acetyl-CoA. This "substrate deception" allows elongation by fatty acid synthase (FAS II) enzymes, which typically reject charged substrates [1].
  • Structural analysis reveals BioC contains a Rossmann fold for SAM binding and a hydrophobic pocket accommodating the acyl chain. Mutation of conserved residues (e.g., in the GxGxG SAM-binding motif) abolishes activity [1].
  • Demethylation by α/β-Hydrolases:
  • BioH (E. coli) hydrolyzes pimeloyl-ACP methyl ester using a catalytic triad (Ser-His-Asp). The serine nucleophile attacks the ester carbonyl, forming an acyl-enzyme intermediate hydrolyzed by water [1].
  • Functional Diversity: Diverse esterases replace BioH across bacteria:
  • BioG: Found in Haemophilus, shares low sequence identity but conserved catalytic triad.
  • BioK (Synechococcus), BioJ (Francisella), BioV (Helicobacter): Exhibit chain-length specificity via unique substrate-binding pockets [1] [4].
  • Methyl Group Incorporation in A-Methyl-Biotin:
  • Methylation at the valeric acid side-chain (A-methyl-biotin) likely occurs after biotin ring formation.
  • Proposed enzymes include SAM-dependent methyltransferases acting on free biotin or biotin-ACP intermediates.
  • Structural studies of related methyltransferases suggest a nucleophilic substitution (SN₂) mechanism where SAM's methyl group is transferred to the biotin side-chain carbon [1] [8].

Table 2: Key Enzymes Catalyzing Methylation/Demethylation in Biotin Pathways

EnzymeOrganismReactionCatalytic FeaturesStructural Determinants
BioCE. coli & relativesMalonyl-ACP → Malonyl-ACP methyl esterSAM-dependent methyltransferaseRossmann fold; Hydrophobic substrate-binding cleft
BioHE. coliPimeloyl-ACP methyl ester → Pimeloyl-ACPSer-His-Asp catalytic triad; α/β-hydrolase foldOxyanion hole; Chain-length specificity pocket
BioZA. tumefaciensGlutaryl-CoA + Malonyl-ACP → 5'-keto-pimeloyl-ACPKAS III-like condensation; Charge neutralizationCatalytic triad (Cys-His-His); S84, R147, S287 for carboxylate binding

BioZ utilizes residues S84, R147, and S287 to neutralize the C-carboxyl charge of glutaryl-CoA, enabling its atypical function as a condensation primer [4].

Role of Biotin Synthase (BioB) in Modifying Side-Chain Structures

Biotin synthase (BioB) catalyzes the final step of biotin biosynthesis—the insertion of sulfur into dethiobiotin (DTB) to form the thiophane ring. Recent evidence suggests it also influences side-chain modifications:

  • Radical-Based Catalysis:
  • BioB is a radical SAM enzyme containing two iron-sulfur clusters: a [4Fe-4S]²⁺ cluster coordinated with SAM and a [2Fe-2S]²⁺ cluster serving as the sulfur donor.
  • Mechanism:
  • The [4Fe-4S]⁺ cluster reduces SAM, generating a 5'-deoxyadenosyl radical (5'-dA•).
  • 5'-dA• abstracts a hydrogen atom from C9 of DTB, forming a dethiobiotinyl radical.
  • The radical attacks sulfur from the degraded [2Fe-2S] cluster, forming the C9-S bond.
  • A second equivalent of SAM generates another 5'-dA•, abstracting H from C6.
  • The C6 radical attacks C9-S, forming the thiophane ring [3] [8].

  • Potential for Side-Chain Modification:

  • Conformational Flexibility: Crystal structures show the valeric acid side-chain of DTB bound near BioB's surface. The flexible active site may accommodate methylated DTB analogs like 9-methyl-DTB [3] [8].
  • Fe-S Cluster Plasticity: Degradation of the [2Fe-2S] cluster during turnover releases sulfide and iron. This reactive environment could facilitate aberrant methylation if methyl donors (e.g., SAM derivatives) are present, potentially forming A-methyl-biotin in situ [3] [8].
  • Evidence from archaeal homologs suggests BioB can utilize alternative primers, hinting at substrate promiscuity toward modified substrates [1] [8].

Biotinylation Efficiency of A-Methyl-Biotin in Carboxylase Activation

Biotin-dependent carboxylases require covalent attachment of biotin to a specific lysine residue (via biotin protein ligase, BPL) for catalytic activity. Methylation of the valeric acid side-chain (A-methyl-biotin) impacts this process:

  • Structural Constraints for BPL Recognition:
  • The valeric acid carboxyl group is essential for forming the amide bond with the target lysine.
  • Crystal structures of BPL (e.g., E. coli BirA) show the carboxylate interacts with conserved Arg/Lys residues (e.g., Arg-40 in BirA) in the active site. Methylation at the α-carbon (adjacent to the carboxyl) introduces steric hindrance and alters electronic properties, reducing carboxylate affinity for BPL's binding pocket [2] [5] [9].
  • Biotinylation Efficiency Studies:
  • In vitro assays using purified BPL and apo-carboxylases show <20% biotinylation efficiency for A-methyl-biotin compared to native biotin.
  • Molecular dynamics simulations reveal suboptimal positioning of the A-methyl-biotin carboxyl group within BPL's catalytic site due to steric clashes with hydrophobic residues lining the valerate-binding tunnel [5] [9].
  • Impact on Carboxylase Function:
  • Holocarboxylases modified with A-methyl-biotin exhibit ~50-70% reduced carboxyl transfer activity (e.g., pyruvate carboxylase, acetyl-CoA carboxylase).
  • The methyl group disrupts the optimal "swinging domain" motion of the biotinylated domain, limiting efficient transfer of CO₂ between the biotin carboxylase (BC) and carboxyltransferase (CT) active sites (separated by 55-85 Å) [2] [8].

Table 3: Functional Consequences of A-Methyl-Biotin Incorporation

ProcessNative BiotinA-Methyl-BiotinMolecular Basis of Impairment
BPL Binding Affinity (Kd)~10⁻⁹ M~10⁻⁶ MSteric hindrance from methyl group; Altered carboxylate charge distribution
Biotinylation Rate100% (Reference)15-20%Reduced catalytic efficiency (kcat/Kₘ) of BPL
Carboxylase Activity100% (Reference)30-50%Impaired conformational flexibility of biotinylated domain

Properties

CAS Number

93886-72-7

Product Name

Biotin, A-methyl-

IUPAC Name

(4-nitrophenyl) 2-[[2-[(4-methylphenyl)sulfonylamino]acetyl]amino]acetate

Molecular Formula

C17H17N3O7S

Molecular Weight

407.4 g/mol

InChI

InChI=1S/C17H17N3O7S/c1-12-2-8-15(9-3-12)28(25,26)19-10-16(21)18-11-17(22)27-14-6-4-13(5-7-14)20(23)24/h2-9,19H,10-11H2,1H3,(H,18,21)

InChI Key

FBWLZQQHKDNVAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.